molecular formula C17H14Cl2O3 B8677086 4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid

4-(2',4'-Dichlorobiphenylyl)-2-methyl-4-oxobutanoic acid

Cat. No. B8677086
M. Wt: 337.2 g/mol
InChI Key: SRNLROGJALPNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04683331

Procedure details

A solution is prepared by adding 33.4 g dichlorobiphenyl (0.15 moles) and 18.0 g methylsuccinic acid anhydride (0.15 moles) to 100 ml carbon disulfide. The solution is cooled to 10° C. and is treated portionwise, under stirring, with 24.0 g anhydrous aluminum chloride (0.18 moles) at a rate such that the temperature of the reaction mixture does not exceed 15° C. The mixture is stirred for an additional 4 hours at 20° C. and is then decomposed by pouring into a mixture of 350 ml water and 175 ml concentrated hydrochloric acid. Carbon disulfide is distilled off and the residue is washed with 1,2-dichloroethane (2×100 ml and 1×100 ml). The extracts are combined and washed with a 5% aqueous sodium hydroxide solution (5×75 ml) and water (1×75 ml). The alkaline extracts and aqueous washings are combined, filtered with active carbon, and the clear filtrate is acidified to a strong acid with 50% sulfuric acid. The precipitate is separated, washed with water, and purified by crystallization from 95 ml of 65% acetic acid. The yield is 19.3 g (38.0% of theoretical yield) of the title compound with a melting point of 155°-157° C.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH3:15][CH:16]1[CH2:21][C:20](=[O:22])[O:19][C:17]1=[O:18].[Cl-:23].[Al+3].[Cl-].[Cl-].Cl>O.C(=S)=S>[Cl:23][C:9]1[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:8]=1[C:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:20](=[O:22])[CH2:21][CH:16]([CH3:15])[C:17]([OH:19])=[O:18] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)Cl
Name
Quantity
18 g
Type
reactant
Smiles
CC1C(=O)OC(C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
Cl
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for an additional 4 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution is prepared
ADDITION
Type
ADDITION
Details
is treated portionwise
CUSTOM
Type
CUSTOM
Details
does not exceed 15° C
DISTILLATION
Type
DISTILLATION
Details
Carbon disulfide is distilled off
WASH
Type
WASH
Details
the residue is washed with 1,2-dichloroethane (2×100 ml and 1×100 ml)
WASH
Type
WASH
Details
washed with a 5% aqueous sodium hydroxide solution (5×75 ml) and water (1×75 ml)
FILTRATION
Type
FILTRATION
Details
filtered with active carbon
CUSTOM
Type
CUSTOM
Details
The precipitate is separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by crystallization from 95 ml of 65% acetic acid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1=C(C=CC=C1)C(CC(C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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